N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
The compound N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine features a pyrimidine core substituted at position 5 with a 3-methyl-1,2,4-oxadiazole ring and at position 4 with a 5-chloro-2-methoxyaniline group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-18-14(22-20-8)10-6-16-7-17-13(10)19-11-5-9(15)3-4-12(11)21-2/h3-7H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBSVWPERUJZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 5-chloro-2-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This unique structure is responsible for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations . The compound has been evaluated for its cytotoxic effects against these cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin.
The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival. The oxadiazole moiety is known to interact with molecular targets involved in cell cycle regulation and apoptosis induction. For example, flow cytometry assays have revealed that this compound can arrest the cell cycle at the G0-G1 phase, indicating potential interference with DNA replication processes .
Inhibition Studies
In vitro studies have highlighted the selective inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are often overexpressed in tumors. The compound has shown promising results in inhibiting these enzymes at nanomolar concentrations . Such inhibition could lead to reduced tumor growth and metastasis due to impaired acid-base balance within the tumor microenvironment.
Comparative Analysis with Similar Compounds
A comparative analysis with other oxadiazole derivatives reveals that this compound exhibits superior biological potency. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.65 | MCF-7 |
| Doxorubicin | 0.75 | MCF-7 |
| Other Oxadiazole Derivatives | >10 | Various |
This table illustrates the enhanced efficacy of the compound compared to traditional chemotherapeutics and other similar derivatives.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of oxadiazole derivatives on human cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
A separate study focused on the inhibition of carbonic anhydrases by this compound demonstrated effective binding affinity and selectivity towards hCA IX and XII. The results suggested that this selective inhibition could be leveraged for targeted cancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Pyrimidine Derivatives with Oxadiazole Substituents
N-(2-Chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine ()
- Structural Differences : Replaces the 5-chloro-2-methoxyphenyl group with a 2-chlorobenzyl moiety.
Navacaprant ()
- Structural Differences: Incorporates a quinoline ring instead of pyrimidine but retains the 3-methyl-1,2,4-oxadiazole group.
- Functional Note: The oxadiazole moiety is associated with bioactivity in central nervous system targets, suggesting its role in ligand-receptor interactions .
Pyrimidine Derivatives with Substituted Anilines
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structural Differences : Features a fluorophenyl group and a methoxy-substituted benzylamine side chain.
- Conformational Insights : Dihedral angles between the pyrimidine and substituent planes (e.g., 12.8°–86.1°) influence molecular stacking and hydrogen bonding (N–H⋯N), critical for crystal packing and solubility .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine ()
Comparative Analysis of Key Features
Substituent Effects on Physicochemical Properties
<sup>*</sup>Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
